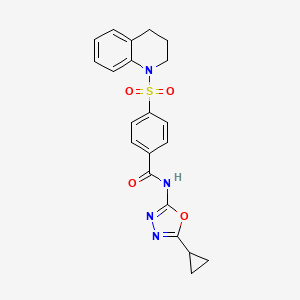![molecular formula C11H9NO6 B2403979 methyl (2E)-3-[(E)-4-nitrobenzoyloxy]prop-2-enoate CAS No. 1104461-74-6](/img/structure/B2403979.png)
methyl (2E)-3-[(E)-4-nitrobenzoyloxy]prop-2-enoate
Vue d'ensemble
Description
methyl (2E)-3-[(E)-4-nitrobenzoyloxy]prop-2-enoate is an organic compound that features both ester and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-3-[(E)-4-nitrobenzoyloxy]prop-2-enoate typically involves the esterification of 4-nitrobenzoic acid with (E)-3-methoxy-3-oxoprop-1-enyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized using continuous flow systems. These systems allow for precise control over reaction conditions, leading to higher yields and selectivity. For example, the use of a continuous flow system for the esterification of 4-nitrobenzoic acid has been shown to achieve high conversion rates and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
methyl (2E)-3-[(E)-4-nitrobenzoyloxy]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Reduction: Sodium hydroxide (NaOH) and water for hydrolysis.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 4-amino benzoate derivatives.
Reduction: 4-nitrobenzoic acid and (E)-3-methoxy-3-oxoprop-1-enyl alcohol.
Substitution: Various substituted benzoate derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
methyl (2E)-3-[(E)-4-nitrobenzoyloxy]prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl (2E)-3-[(E)-4-nitrobenzoyloxy]prop-2-enoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release the active components, which can then participate in further biochemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-nitrobenzoate: Similar structure but with an ethyl ester group instead of the (E)-3-methoxy-3-oxoprop-1-enyl group.
Methyl 4-nitrobenzoate: Similar structure but with a methyl ester group.
4-nitrobenzyl alcohol: Contains a nitro group and a benzyl alcohol group.
Uniqueness
methyl (2E)-3-[(E)-4-nitrobenzoyloxy]prop-2-enoate is unique due to the presence of the (E)-3-methoxy-3-oxoprop-1-enyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
[(E)-3-methoxy-3-oxoprop-1-enyl] 4-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO6/c1-17-10(13)6-7-18-11(14)8-2-4-9(5-3-8)12(15)16/h2-7H,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMGFOZCJPSYBM-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=COC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/OC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{1-[(3-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B2403897.png)




![4-Phenyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B2403903.png)




![methyl N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}carbamate](/img/structure/B2403913.png)

![N-(3-chlorophenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2403916.png)

